An In-depth Technical Guide to 3-Acetoxy-11-ursen-28,13-olide: Structure, Properties, and Biological Activities
An In-depth Technical Guide to 3-Acetoxy-11-ursen-28,13-olide: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetoxy-11-ursen-28,13-olide is a naturally occurring pentacyclic triterpenoid (B12794562) found in various plant species, notably within the Eucalyptus genus. This compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer and enzyme-inhibitory activities. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and known biological activities of 3-Acetoxy-11-ursen-28,13-olide. Detailed experimental protocols for its isolation, characterization, and the evaluation of its biological effects are presented to facilitate further research and development.
Chemical Structure and Properties
3-Acetoxy-11-ursen-28,13-olide, also known as 11,12-dehydroursolic lactone acetate, possesses a rigid pentacyclic ursane-type skeleton. The presence of an acetoxy group at the C-3 position, a double bond between C-11 and C-12, and a lactone ring involving C-28 and C-13 are characteristic structural features.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Acetoxy-11-ursen-28,13-olide is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₈O₄ | [1] |
| Molecular Weight | 496.7 g/mol | [1] |
| IUPAC Name | [(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracos-15-en-10-yl] acetate | [1] |
| CAS Number | 35959-08-1 | [] |
| Appearance | Crystalline solid | [] |
| Purity | >98% (Commercially available) | [] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | |
| Natural Sources | Eucalyptus pulverulenta, Eucalyptus viminalis, Bursera linanoe | [1][] |
Structural Elucidation Data
The definitive structure of 3-Acetoxy-11-ursen-28,13-olide has been established through various spectroscopic and crystallographic techniques.
1.2.1. Crystallographic Data
The crystal structure of 3-Acetoxy-11-ursen-28,13-olide has been determined by X-ray diffraction. The data is available from the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | Value |
| CCDC Number | 935680 |
| Associated DOI | 10.1107/S1600536813007253 |
1.2.2. Spectroscopic Data
While detailed spectral data is dispersed across various sources, identification is routinely confirmed by ¹H-NMR.
Synthesis and Isolation
Synthesis
3-Acetoxy-11-ursen-28,13-olide can be synthesized as a reduction product of 11-ketoursolic acid[3]. A general synthetic approach is outlined below.
Isolation from Natural Sources
A general protocol for the isolation and purification of triterpenoids from Eucalyptus leaves is described below. This process typically involves extraction followed by chromatographic separation.
Biological Activities and Experimental Protocols
3-Acetoxy-11-ursen-28,13-olide has demonstrated notable biological activities, particularly antiproliferative effects against various cancer cell lines and inhibition of protein tyrosine phosphatase 1B (PTP1B).
Antiproliferative Activity
The compound has been shown to inhibit the proliferation of several human cancer cell lines, including esophageal cancer cells (EC-109, KYSE150, EC-1) and human ovarian cancer cells (A2780)[][4].
3.1.1. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., EC-109, A2780)
-
Complete cell culture medium
-
3-Acetoxy-11-ursen-28,13-olide stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of 3-Acetoxy-11-ursen-28,13-olide and a vehicle control (DMSO) for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Enzyme Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B)
3-Acetoxy-11-ursen-28,13-olide has been identified as a mixed-type inhibitor of PTP1B, an enzyme implicated in type 2 diabetes and obesity[4].
3.2.1. Experimental Protocol: PTP1B Inhibition Assay
This assay measures the inhibitory effect of the compound on the enzymatic activity of PTP1B using a synthetic substrate, p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Recombinant human PTP1B
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution
-
3-Acetoxy-11-ursen-28,13-olide stock solution (in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Add the assay buffer, PTP1B enzyme, and various concentrations of 3-Acetoxy-11-ursen-28,13-olide to the wells of a 96-well plate.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Calculate the percentage of PTP1B inhibition and determine the IC₅₀ value.
Conclusion
3-Acetoxy-11-ursen-28,13-olide is a promising natural product with well-defined chemical characteristics and significant biological activities. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology, facilitating further investigation into the therapeutic potential of this compound. The detailed methodologies for its isolation, characterization, and biological evaluation will aid in the standardization of research and accelerate the drug discovery process.
